molecular formula C26H24N2O B13744337 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-methyl-1,2,3,4-tetrahydroquinoline CAS No. 26580-41-6

6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13744337
CAS No.: 26580-41-6
M. Wt: 380.5 g/mol
InChI Key: QRLFOEAOWZMSRQ-UHFFFAOYSA-N
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Description

6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-methyl-1,2,3,4-tetrahydroquinoline is a synthetic heterocyclic compound featuring a tetrahydroquinoline core fused with a benzoyl-substituted dihydroisoquinoline moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in receptor modulation and enzyme inhibition. Its synthesis typically involves multi-step coupling reactions, as evidenced by similar compounds in the literature (e.g., benzamide derivatives in ). The methyl group at the 1-position and the benzoyl group at the 2-position of the isoquinoline ring are critical for its bioactivity and stability .

Properties

CAS No.

26580-41-6

Molecular Formula

C26H24N2O

Molecular Weight

380.5 g/mol

IUPAC Name

[1-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-1H-isoquinolin-2-yl]-phenylmethanone

InChI

InChI=1S/C26H24N2O/c1-27-16-7-11-21-18-22(13-14-24(21)27)25-23-12-6-5-8-19(23)15-17-28(25)26(29)20-9-3-2-4-10-20/h2-6,8-10,12-15,17-18,25H,7,11,16H2,1H3

InChI Key

QRLFOEAOWZMSRQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C3C4=CC=CC=C4C=CN3C(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-methyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the condensation of 2-benzoyl-1,2-dihydroisoquinoline with 1-methyl-1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Core Structure Substituents Key Properties Reference
Target Compound Tetrahydroquinoline + dihydroisoquinoline 1-methyl, 2-benzoyl Potential CNS activity; synthetic
6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-isopropyl-1,2,3,4-tetrahydroquinoline Tetrahydroquinoline + dihydroisoquinoline 1-isopropyl, 2-benzoyl Enhanced lipophilicity; similar receptor binding
6-(Piperidin-1-ylsulfonyl)-1,2,3,4-tetrahydroquinoline Tetrahydroquinoline 6-piperidinylsulfonyl Antitumor activity (IC50 < 1 µM vs. MCF7)
3-Methyl-1,2,3,4-tetrahydroquinoline Tetrahydroquinoline 3-methyl Natural alkaloid; antimicrobial activity
6-Methyl-1,2,3,4-tetrahydroquinoline Tetrahydroquinoline 6-methyl Anti-knock agent; HO• radical scavenging

Key Observations :

  • 6-Substituents : Sulfonyl groups (e.g., piperidinylsulfonyl in ) enhance antitumor activity, whereas methyl groups () favor radical scavenging.
  • Natural vs. Synthetic: Natural 3-methyl derivatives () lack the benzoyl-isoquinoline moiety, resulting in weaker receptor affinity but broader antimicrobial effects .

Pharmacological and Functional Comparisons

Table 2: Bioactivity Profiles

Compound Target Activity Mechanism Efficacy Reference
Target Compound Hypothetical CNS modulation Dopamine/5-HT receptor interaction Pending in vivo data
6-(Piperidin-1-ylsulfonyl)-1,2,3,4-tetrahydroquinoline Antitumor Tubulin inhibition IC50: 0.8 µM (MCF7)
6-Methyl-1,2,3,4-tetrahydroquinoline Anti-knock additive HO• radical scavenging Comparable to H2/CO inhibitors
1-(3-Chloro-4-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol Antioxidant Free radical quenching EC50: 12 µM (DPPH assay)

Key Insights :

  • The target compound’s benzoyl group may enhance blood-brain barrier penetration compared to simpler tetrahydroquinolines .
  • Sulfonyl-containing analogues () exhibit superior cytotoxicity, likely due to enhanced electron-withdrawing effects stabilizing drug-target interactions .
  • Methyl-substituted derivatives () prioritize industrial applications (e.g., fuel additives) over therapeutic use due to moderate bioactivity.

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